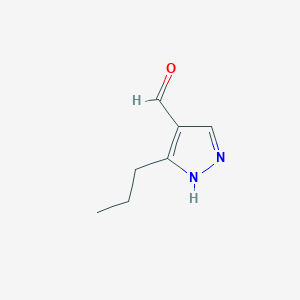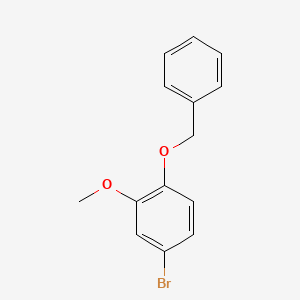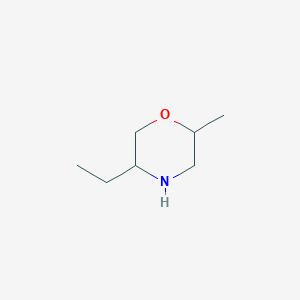
3-Propyl-1H-Pyrazole-4-Carbaldéhyde
Vue d'ensemble
Description
3-Propyl-1H-Pyrazole-4-Carbaldehyde is a derivative of the pyrazole class of compounds, which are characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This class of compounds has been extensively studied due to their diverse chemical properties and potential biological activities. The specific compound of interest, 3-Propyl-1H-Pyrazole-4-Carbaldehyde, is not directly mentioned in the provided papers, but its structural analogs have been synthesized and analyzed, providing insights into its likely characteristics .
Synthesis Analysis
The synthesis of pyrazole carbaldehydes typically involves the use of Vilsmeier-Haack reagent, as demonstrated in the synthesis of various 1-aryl-3-aryl-1H-pyrazole-4-carbaldehydes . The reaction conditions and the choice of substituents on the phenyl ring can lead to a variety of derivatives with different electronic and steric properties. Additionally, pyrazole carbaldehydes can react with 2-selanyl-1-ethanol to form 2-(pyrazol-4-yl)-1,3-oxaselenolanes, indicating the reactivity of the aldehyde group in nucleophilic addition reactions .
Molecular Structure Analysis
The molecular structure of pyrazole carbaldehydes has been investigated using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde revealed that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . This suggests that 3-Propyl-1H-Pyrazole-4-Carbaldehyde may also exhibit a similar planarity between its aldehyde group and pyrazole ring, which could influence its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Pyrazole carbaldehydes are versatile intermediates that can undergo various chemical reactions. They can react with oxime reagents to form nitriles, which is typical for anti isomers of aldoximes . This indicates that the aldehyde group in 3-Propyl-1H-Pyrazole-4-Carbaldehyde can be a reactive site for the formation of different functional groups, expanding the compound's chemical versatility.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole carbaldehydes can be influenced by their substituents. For example, the photophysical properties of these compounds can vary significantly in different solvents, as shown by the solvatochromic studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde . The presence of different substituents can also affect the molecule's dipole moment and its potential applications in nonlinear optics . These findings suggest that the physical and chemical properties of 3-Propyl-1H-Pyrazole-4-Carbaldehyde would need to be studied in the context of its specific substituents to fully understand its behavior in various environments.
Applications De Recherche Scientifique
Chimie médicinale : Agents anticancéreux
Les dérivés du pyrazole ont été largement étudiés pour leurs propriétés anticancéreuses. Le cycle pyrazole est un motif commun dans de nombreux composés pharmacologiquement actifs, et des modifications de cette structure de base, comme dans 3-Propyl-1H-Pyrazole-4-Carbaldéhyde, peuvent conduire à des agents anticancéreux puissants. Les chercheurs explorent son efficacité dans l'inhibition de la croissance des cellules cancéreuses et l'induction de l'apoptose .
Agrochimie : Développement de pesticides
En agrochimie, les dérivés du pyrazole sont utilisés dans la synthèse de pesticides. Leur capacité à perturber les voies biologiques chez les ravageurs les rend précieux pour la protection des cultures. This compound pourrait être un précurseur dans le développement de nouveaux pesticides avec des profils de sécurité et une efficacité améliorés .
Chimie de coordination : Synthèse de ligands
Ce composé peut agir comme un ligand en chimie de coordination, formant des complexes avec divers métaux. Ces complexes peuvent être utilisés en catalyse, en science des matériaux et comme modèles pour les systèmes biologiques. Les atomes d'azote du groupement pyrazole offrent des sites pour la coordination métallique, qui peuvent être exploités dans la synthèse de structures métallo-organiques (MOF) et d'autres composés de coordination .
Chimie organométallique : Conception de catalyseurs
En chimie organométallique, This compound peut être utilisé pour créer des complexes organométalliques qui servent de catalyseurs dans diverses réactions chimiques. Ces catalyseurs peuvent améliorer les vitesses de réaction, la sélectivité et le rendement, ce qui les rend cruciaux pour les procédés industriels .
Découverte de médicaments : Inhibiteurs enzymatiques
Le noyau pyrazole est une caractéristique clé de nombreux inhibiteurs enzymatiques. La modification du cycle pyrazole, comme on le voit dans This compound, peut conduire au développement de nouveaux médicaments qui ciblent des enzymes spécifiques impliquées dans les voies de la maladie, telles que les kinases dans le cancer ou les protéases dans les infections virales .
Chimie verte : Synthèse sans solvant
L'impact environnemental de la synthèse chimique est une préoccupation croissante. Les dérivés du pyrazole comme This compound peuvent être synthétisés en utilisant des principes de chimie verte, tels que des conditions sans solvant ou des réactions assistées par micro-ondes, réduisant l'empreinte écologique de la fabrication chimique .
Chimie analytique : Agents chromophores
Les dérivés du pyrazole peuvent agir comme des agents chromophores en chimie analytique. Ils peuvent être utilisés dans le développement de nouveaux colorants et indicateurs pour diverses techniques analytiques, y compris la spectroscopie UV-Vis et les dosages basés sur la fluorescence .
Neuropharmacologie : Propriétés neuroprotectrices
La recherche sur les maladies neurodégénératives a mis en évidence le potentiel des dérivés du pyrazole comme agents neuroprotecteurs. This compound pourrait jouer un rôle dans le développement de traitements qui protègent les cellules neuronales des dommages ou de la dégénérescence .
Orientations Futures
The future directions for “3-Propyl-1H-Pyrazole-4-Carbaldehyde” and similar compounds are likely to involve further exploration of their biological activities and potential applications in medicinal chemistry and drug discovery . Pyrazole derivatives have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals .
Mécanisme D'action
Target of Action
The primary targets of 3-Propyl-1H-Pyrazole-4-Carbaldehyde are currently unknown . This compound is a unique chemical provided to early discovery researchers
Mode of Action
As a unique chemical, its interaction with its targets and the resulting changes are subjects of ongoing research .
Result of Action
The molecular and cellular effects of 3-Propyl-1H-Pyrazole-4-Carbaldehyde’s action are currently unknown
Analyse Biochimique
Biochemical Properties
3-Propyl-1H-Pyrazole-4-Carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory effects on certain enzymes, which can alter metabolic pathways and cellular functions . For instance, it can interact with monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby influencing neurological processes . Additionally, 3-Propyl-1H-Pyrazole-4-Carbaldehyde can form hydrogen bonds with proteins, affecting their structure and function .
Cellular Effects
The effects of 3-Propyl-1H-Pyrazole-4-Carbaldehyde on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in cell growth and differentiation . Furthermore, 3-Propyl-1H-Pyrazole-4-Carbaldehyde can affect the expression of genes involved in inflammatory responses and apoptosis, leading to changes in cell survival and proliferation . Its impact on cellular metabolism includes alterations in the levels of key metabolites and the flux through metabolic pathways .
Molecular Mechanism
At the molecular level, 3-Propyl-1H-Pyrazole-4-Carbaldehyde exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity . For example, its interaction with monoamine oxidase results in the inhibition of this enzyme, affecting neurotransmitter levels and signaling . Additionally, 3-Propyl-1H-Pyrazole-4-Carbaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Propyl-1H-Pyrazole-4-Carbaldehyde in laboratory settings are important factors to consider. Over time, this compound can undergo chemical changes that affect its activity and efficacy . Studies have shown that 3-Propyl-1H-Pyrazole-4-Carbaldehyde remains stable under certain conditions, but its degradation can be accelerated by factors such as light, temperature, and pH . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Propyl-1H-Pyrazole-4-Carbaldehyde vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory and neuroprotective properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration levels . These findings highlight the importance of dose optimization in therapeutic applications of 3-Propyl-1H-Pyrazole-4-Carbaldehyde.
Metabolic Pathways
3-Propyl-1H-Pyrazole-4-Carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect the activity of enzymes such as cytochrome P450, which plays a key role in drug metabolism and detoxification . Additionally, this compound can influence the levels of metabolites and the flux through metabolic pathways, leading to changes in cellular energy production and biosynthesis . Understanding these interactions is crucial for elucidating the metabolic fate of 3-Propyl-1H-Pyrazole-4-Carbaldehyde and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-Propyl-1H-Pyrazole-4-Carbaldehyde within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 3-Propyl-1H-Pyrazole-4-Carbaldehyde can bind to intracellular proteins, affecting its localization and accumulation . These interactions play a critical role in determining the bioavailability and efficacy of this compound in different tissues.
Subcellular Localization
The subcellular localization of 3-Propyl-1H-Pyrazole-4-Carbaldehyde is influenced by various factors, including targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function . For example, 3-Propyl-1H-Pyrazole-4-Carbaldehyde may localize to the mitochondria, affecting energy production and apoptosis . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
5-propyl-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-7-6(5-10)4-8-9-7/h4-5H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWZBRGCLHKEHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375181 | |
| Record name | 3-Propyl-1H-Pyrazole-4-Carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
681260-23-1 | |
| Record name | 3-Propyl-1H-Pyrazole-4-Carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Dibromothieno[3,2-b]thiophene](/img/structure/B1273552.png)












